7-Fluoro-6-hydroxyisoindolin-1-one
Overview
Description
7-Fluoro-6-hydroxyisoindolin-1-one is a heterocyclic compound characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the isoindolin-1-one scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-hydroxyisoindolin-1-one can be achieved through several methods. One common approach involves the selective addition of organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), or organozinc reagents (R2Zn) to suitable precursors . Another method includes the reduction of phthalimides using reducing agents . Additionally, the treatment of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. Ultrasonic irradiation has emerged as a sustainable technology that improves reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions . This method allows for the production of 3-hydroxyisoindolin-1-ones on a multigram scale and can be extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolin-1-one derivatives.
Scientific Research Applications
7-Fluoro-6-hydroxyisoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluorine groups play crucial roles in its reactivity and binding affinity. The hydroxyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyisoindolin-1-one: Lacks the fluorine atom at the 7th position.
7-Fluoroisoindolin-1-one: Lacks the hydroxyl group at the 6th position.
7-Fluoro-6-methoxyisoindolin-1-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
7-Fluoro-6-hydroxyisoindolin-1-one is unique due to the presence of both the fluorine atom and the hydroxyl group, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-5(11)2-1-4-3-10-8(12)6(4)7/h1-2,11H,3H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGHQIBYWKTWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)O)F)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668945 | |
Record name | 7-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-32-4 | |
Record name | 7-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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